N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 4-methoxy and 6-nitro group, coupled to a 3-(methylsulfonyl)benzoyl moiety.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-14(12)17-16(26-13)18-15(20)9-4-3-5-11(6-9)27(2,23)24/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCMPORFUTOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₅S |
| Molecular Weight | 358.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole core through cyclization reactions, followed by functional group modifications such as nitration and methoxylation. The introduction of the methylsulfonyl group is achieved through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that related benzothiazole derivatives inhibited the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549) using the MTT assay method .
Key Findings:
- Cell Proliferation Inhibition: The compound significantly reduced cell viability in A431 and A549 cells.
- Apoptosis Induction: Flow cytometry analysis showed that treatment with the compound led to increased apoptosis in cancer cells.
- Cell Cycle Arrest: The compound was observed to induce G2/M phase arrest in treated cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that benzothiazole derivatives can modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.
Case Studies
-
Study on Antitumor Efficacy:
- Objective: To evaluate the effectiveness of benzothiazole derivatives against cancer cell lines.
- Methodology: The study utilized MTT assays to assess cell viability and ELISA for cytokine measurement.
- Results: Compounds demonstrated significant inhibition of tumor cell growth and reduced inflammatory cytokine levels.
-
Mechanistic Study:
- Objective: To investigate the signaling pathways affected by this compound.
- Methodology: Western blot analysis was performed to evaluate protein expression levels related to apoptosis and cell cycle regulation.
- Results: The compound inhibited AKT and ERK signaling pathways, contributing to its anticancer activity.
Scientific Research Applications
Based on the search results, here's what is known about the compound N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide:
Basic Information
- Common Name: this compound .
- CAS Number: 896283-15-1 .
- Molecular Weight: 407.4 .
- Molecular Formula: C16H13N3O6S2 .
Potential Applications
- The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, which shares structural similarities, has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Its unique structural features may enhance its solubility and bioavailability compared to other compounds in its class.
Structural Features and Similar Compounds
- N-(benzo[d]thiazol-2-yl)benzamide, N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide, and N-(benzo[d]thiazol-2-yl)picolinamide share structural similarities with 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide.
Synthesis
- The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic synthesis techniques.
Relevant Research Areas
- Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential areas for investigation include pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Core Benzothiazole-Benzamide Derivatives
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Synthesized via nitro reduction (SnCl₂/HCl) of N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, ABTB replaces the nitro group with an amino group. This substitution enhances electron density, improving corrosion inhibition efficiency compared to nitro-containing analogs .
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide : The nitro group in this precursor reduces solubility but increases stability, making it a critical intermediate for further functionalization (e.g., reduction to ABTB) .
Methylsulfonyl-Containing Analogs
- N-(6-Bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896336-24-6) : This compound replaces the methoxy and nitro groups with bromine, altering electronic effects. The methylsulfonyl group likely enhances binding affinity in biological targets due to its strong electron-withdrawing nature .
Heterocyclic Variations
- 1,2,4-Triazolo[3,2-b]benzothiazoles : These compounds, synthesized via photolysis of sulfilimines, lack the benzamide group but share the benzothiazole core. Substituents like methylthio or methoxy on the benzothiazole ring influence photophysical properties and reactivity .
Table 1: Key Structural and Spectroscopic Differences
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how can purity be maximized?
- Methodology : The compound can be synthesized via cyclocondensation of a brominated ketone precursor with thioamides. For example, 2-bromo-1-(3-trifluoromethyl)phenylethanone reacts with substituted thioureas under reflux in ethanol, followed by extraction and recrystallization . Grignard reagents (e.g., methyl magnesium bromide) may be used to generate intermediates, as seen in similar thiazole syntheses. Purity (>98%) is achievable via HPLC-guided purification and recrystallization from ethanol or ethyl acetate .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the nitro (δ ~8.2 ppm), methoxy (δ ~3.9 ppm), and methylsulfonyl (δ ~3.6 ppm) groups. Aromatic protons in the benzothiazole and benzamide rings appear between δ 7.2–8.5 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 434 [M+H]+) and fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .
Q. How do substituents (e.g., nitro, methylsulfonyl) influence the compound’s solubility and stability?
- Methodology :
- Nitro Group : Enhances electron-withdrawing effects, potentially increasing reactivity in electrophilic substitutions. May reduce solubility in aqueous buffers .
- Methylsulfonyl Group : Improves metabolic stability and lipophilicity (logP ~2.5–3.0), as seen in analogues with sulfonyl moieties .
- Stability Tests : Conduct accelerated degradation studies under varied pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s biological activity (e.g., enzyme inhibition)?
- Methodology :
- Enzyme Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens. The amide and nitro groups may form hydrogen bonds with active-site residues .
- Structural Analysis : Compare X-ray crystallography or docking studies (e.g., using AutoDock Vina) to identify key interactions, such as π-π stacking between the benzothiazole ring and hydrophobic enzyme pockets .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Variability in IC50 values may arise from differences in ATP levels or serum content .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to mitigate precipitation in aqueous media .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- QSAR Modeling : Utilize MOE or Schrödinger to correlate substituent properties (Hammett σ, logP) with activity. For example, electron-withdrawing groups at the 6-position of benzothiazole enhance potency .
- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., reducing CYP3A4 inhibition risk) .
Q. What are the degradation pathways under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
